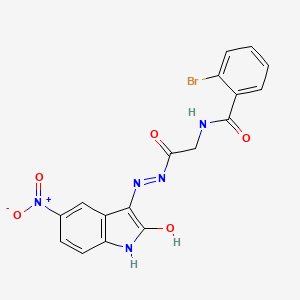
1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea typically involves the reaction of 3-chloroaniline with 6-ethoxy-1,3-benzothiazol-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound could also interfere with cellular pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(1,3-benzothiazol-2-yl)urea: Lacks the ethoxy group, which might affect its chemical and biological properties.
1-(3-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.
Uniqueness
1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea is unique due to the presence of both the 3-chlorophenyl and 6-ethoxy-1,3-benzothiazol-2-yl groups. These structural features might confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H14ClN3O2S |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C16H14ClN3O2S/c1-2-22-12-6-7-13-14(9-12)23-16(19-13)20-15(21)18-11-5-3-4-10(17)8-11/h3-9H,2H2,1H3,(H2,18,19,20,21) |
InChI Key |
ZVOZPPCMJAGRAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-({2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}carbonyl)-2-methylpropyl]-1-benzenesulfonamide](/img/structure/B11113201.png)

![N-(butan-2-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11113208.png)
![N-[2-(3-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11113211.png)
![Dimethyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11113212.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(3-bromobenzyl)oxy]benzohydrazide](/img/structure/B11113221.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11113229.png)
![1-methyl-1-[3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromen-2-yl)prop-2-yn-1-yl]piperidinium](/img/structure/B11113249.png)
![3-(2-chloro-6-fluorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11113251.png)
![2-Fluoro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11113252.png)
![[2,4-Bis(2,2-dimethylpropyl)phenoxy]acetic acid](/img/structure/B11113259.png)
![1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B11113265.png)

